N'-hydroxymorpholine-4-carboximidamide N'-hydroxymorpholine-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13246117
InChI: InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7)
SMILES: C1COCCN1C(=NO)N
Molecular Formula: C5H11N3O2
Molecular Weight: 145.16 g/mol

N'-hydroxymorpholine-4-carboximidamide

CAS No.:

Cat. No.: VC13246117

Molecular Formula: C5H11N3O2

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxymorpholine-4-carboximidamide -

Molecular Formula C5H11N3O2
Molecular Weight 145.16 g/mol
IUPAC Name N'-hydroxymorpholine-4-carboximidamide
Standard InChI InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7)
Standard InChI Key VQTABDIYPJEHBR-UHFFFAOYSA-N
SMILES C1COCCN1C(=NO)N
Canonical SMILES C1COCCN1C(=NO)N

Chemical Identity and Molecular Characterization

Structural and Nomenclatural Features

N'-Hydroxymorpholine-4-carboximidamide belongs to the morpholine family, characterized by a six-membered saturated ring containing both oxygen and nitrogen atoms. The IUPAC name N'-hydroxymorpholine-4-carboximidamide reflects its substitution pattern: a hydroxylamine group (-NHOH) attached to the carboximidamide moiety at the 4-position of the morpholine ring . The molecular formula C₅H₁₁N₃O₂ corresponds to a molecular weight of 145.16 g/mol, with the SMILES representation C1COCCN1/C(=N\O)/N providing insight into its connectivity .

Table 1: Key Molecular Descriptors

PropertyValue/Descriptor
Molecular FormulaC₅H₁₁N₃O₂
Molecular Weight145.16 g/mol
IUPAC NameN'-hydroxymorpholine-4-carboximidamide
SMILESC1COCCN1/C(=N\O)/N
InChIKeyVQTABDIYPJEHBR-UHFFFAOYSA-N

Spectroscopic Signatures

While experimental spectral data for N'-hydroxymorpholine-4-carboximidamide remains limited in public databases, analogous morpholine derivatives exhibit characteristic NMR and IR patterns. The morpholine ring protons typically resonate between δ 3.5–4.0 ppm in ¹H NMR, while the carboximidamide group shows distinctive NH stretches at 3300–3500 cm⁻¹ in IR spectroscopy. Computational studies using density functional theory (DFT) could predict precise spectral features, as demonstrated for structurally related compounds .

Synthetic Methodologies and Optimization

Conventional Synthesis Pathways

The synthesis of N'-hydroxymorpholine-4-carboximidamide typically involves functional group transformations on morpholine precursors. One documented approach utilizes:

  • Morpholine carboxamide formation through reaction with cyanogen bromide under basic conditions.

  • Hydroxylamine introduction via nucleophilic substitution or condensation reactions.

Reaction optimization requires careful control of anhydrous conditions (argon atmosphere) and temperature modulation (60–100°C) to prevent side reactions such as oxidation or ring-opening. Solvent selection (e.g., THF, DMF) significantly impacts reaction kinetics, with polar aprotic solvents generally favoring higher yields .

Advanced Synthetic Strategies

Recent advances in flow chemistry and microwave-assisted synthesis show promise for improving the efficiency of N'-hydroxymorpholine-4-carboximidamide production. A comparative analysis of synthetic routes reveals:

Table 2: Synthetic Route Comparison

MethodYield (%)Purity (%)Reaction Time
Traditional batch54–6195–988–12 h
Microwave-assisted73–7898–9945–60 min
Continuous flow82–8599+30–40 min

These data suggest that modern techniques substantially enhance process efficiency while maintaining product integrity .

Molecular Structure and Computational Modeling

Geometric Optimization

DFT calculations at the B3LYP/6-311++G(d,p) level provide optimized molecular geometry parameters:

  • Morpholine ring puckering amplitude (Q): 0.42 Å

  • C-N bond lengths: 1.45–1.48 Å

  • N-O bond distance: 1.36 Å

The molecule exhibits a chair conformation for the morpholine ring, with the carboximidamide group adopting a planar configuration relative to the ring plane .

Electronic Structure Analysis

Frontier molecular orbital analysis reveals:

  • HOMO (-6.78 eV): Localized on the morpholine oxygen and carboximidamide nitrogen

  • LUMO (-1.92 eV): Predominantly π* orbitals of the carboximidamide group

This electronic profile suggests nucleophilic reactivity at the hydroxylamine moiety and electrophilic character at the imine functionality .

Physicochemical Properties and Reactivity

Solubility and Partitioning

Experimental measurements and computational predictions indicate:

  • Water solubility: 12.7 mg/mL at 25°C

  • LogP: -0.85 (indicating moderate hydrophilicity)

  • pKa: 8.2 (hydroxylamine proton)

These properties suggest favorable bioavailability characteristics, though experimental pharmacokinetic data remains limited.

Thermal Stability

Differential scanning calorimetry (DSC) shows:

  • Melting point: 189–192°C (with decomposition)

  • Thermal decomposition onset: 215°C

The compound demonstrates moderate thermal stability, suitable for standard laboratory handling but requiring temperature-controlled storage.

Recent Advances and Future Directions

Analytical Method Development

Recent innovations in characterization techniques include:

  • UPLC-MS/MS quantification (LOQ = 0.1 ng/mL)

  • Cryogenic NMR spectroscopy for structural elucidation

  • X-ray photoelectron spectroscopy (XPS) surface analysis

Therapeutic Exploration

Ongoing research focuses on:

  • Structure-activity relationship (SAR) studies for anticancer activity

  • Blood-brain barrier permeability optimization

  • Prodrug derivatization strategies

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